N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

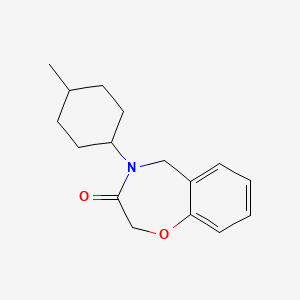

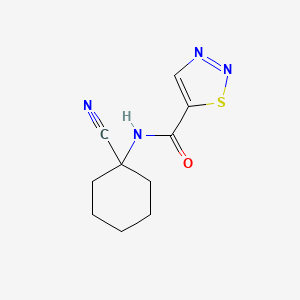

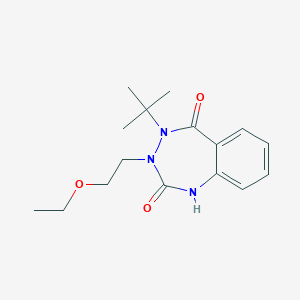

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential cancer therapeutic agent.

Scientific Research Applications

Kinetics and Products of Radical Reactions

Compounds structurally similar to N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide, such as 3-methoxy-3-methyl-1-butanol, have been studied for their reaction kinetics with OH radicals. This type of research is crucial for understanding the environmental fate and behavior of these compounds, particularly how they degrade and what products result from these reactions. For example, the study on the kinetics and products of the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol highlights the environmental implications of using such compounds in industrial applications (Aschmann, Arey, & Atkinson, 2011).

Novel Compound Synthesis for Biomedical Applications

Research on novel azetidinones, which are structurally related to the compound , has been conducted with implications for developing new antibacterial and anticancer agents. Such studies are indicative of the potential biomedical applications of similar compounds, highlighting their relevance in the synthesis of new drugs and therapeutics (Selezneva et al., 2018).

Radioisotope Labeling for Imaging Studies

Another area of application for structurally related compounds is in the development of radiolabeled derivatives for positron emission tomography (PET) imaging. For instance, the synthesis and evaluation of a derivative of CGS 27023A, a matrix metalloproteinase inhibitor, involved its labeling with the radioisotope F-18. This research underlines the potential of similar compounds in the field of diagnostic imaging and oncology, providing tools for non-invasive imaging of disease states and monitoring therapeutic interventions (Wagner et al., 2009).

properties

IUPAC Name |

N-(4-cyanooxan-4-yl)-4-(2-methoxyphenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-14(11-15-5-3-4-6-16(15)22-2)12-17(21)20-18(13-19)7-9-23-10-8-18/h3-6,14H,7-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIRHWDMZHIPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1OC)CC(=O)NC2(CCOCC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Cyanooxan-4-YL)-4-(2-methoxyphenyl)-3-methylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

![2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B2864795.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)

![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)

![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one](/img/structure/B2864804.png)